[4-(2,5-DIMETHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE
Overview
Description
4-(2,5-DIMETHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(2,5-DIMETHYLPHENYL)PIPERAZINOMETHANONE, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-DIMETHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, N-nucleophiles, and alkynes . The reaction conditions typically involve basic environments, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which facilitates the cyclization and other reactions .
Major Products Formed: The major products formed from these reactions include various substituted piperazines, which exhibit different biological activities and properties .
Scientific Research Applications
4-(2,5-DIMETHYLPHENYL)PIPERAZINOMETHANONE has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperazine derivatives are employed in the development of drugs for treating various conditions, including cardiovascular diseases, psychiatric disorders, and infections . The compound’s unique structure allows it to interact with different biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. Piperazine derivatives typically exert their effects by binding to receptors or enzymes, modulating their activity . This interaction can lead to various physiological responses, depending on the target and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(2,5-DIMETHYLPHENYL)PIPERAZINOMETHANONE include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a common piperazine core but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: The uniqueness of 4-(2,5-DIMETHYLPHENYL)PIPERAZINOMETHANONE lies in its specific substituents, which confer distinct properties and activities. Its structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(4-ethyl-5-methylthiophen-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-5-17-16(4)24-13-18(17)20(23)22-10-8-21(9-11-22)19-12-14(2)6-7-15(19)3/h6-7,12-13H,5,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCADEBXUYVTOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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